BenchChemオンラインストアへようこそ!

2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol

PI3Kδ Inhibition Cellular Assay Kinase Inhibitor

Select this specific compound (CAS 866155-63-7) for reproducible kinase research. Unlike generic analogs, the 2-isopropyl substituent confers a unique dual PIM1/PIM2 inhibitory profile with sub-nanomolar PIM1 potency (0.800 nM) and a 3.67-fold potency advantage over the 2-methyl variant against PI3Kδ (cellular IC50 = 102 nM). This precise activity ratio is lost with any other 2-position substituent, making compound-specific procurement essential for target engagement studies in B-cell malignancies, immunology, and SAR lead optimization.

Molecular Formula C13H21N3O
Molecular Weight 235.331
CAS No. 866155-63-7
Cat. No. B2390266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol
CAS866155-63-7
Molecular FormulaC13H21N3O
Molecular Weight235.331
Structural Identifiers
SMILESCC(C)C1=NC(=CC(=O)N1)CN2CCCCC2
InChIInChI=1S/C13H21N3O/c1-10(2)13-14-11(8-12(17)15-13)9-16-6-4-3-5-7-16/h8,10H,3-7,9H2,1-2H3,(H,14,15,17)
InChIKeyXCGDCAOQZGUEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol CAS 866155-63-7: Product Overview and Procurement Considerations


2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol (CAS: 866155-63-7) is a pyrimidinol derivative featuring a piperidinomethyl substituent at the 6-position and an isopropyl group at the 2-position [1]. This compound has been investigated as a kinase inhibitor scaffold, with documented activity against PI3Kδ and PIM family kinases [2][3]. Its structural framework—combining a hydrogen-bonding pyrimidinol core with a basic piperidine moiety—positions it as a versatile intermediate for medicinal chemistry programs targeting inflammatory, immunological, and oncological pathways [1].

Procurement Alert: Why 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol Cannot Be Interchanged with Other Pyrimidinol Analogs


Generic substitution among 2-substituted-6-(piperidinomethyl)-4-pyrimidinols is not scientifically valid due to pronounced potency cliffs across kinase targets. BindingDB assay data reveal that modification of the 2-position substituent—from isopropyl to methyl or cyclopropyl—results in IC50 differences exceeding 3.5-fold against PI3Kδ [1][2]. Furthermore, the isopropyl analog exhibits a unique dual PIM1/PIM2 inhibitory profile with sub-nanomolar potency against PIM1, a feature not consistently observed across the analog series [3]. These quantitative differences directly impact target engagement in cellular assays and underscore the necessity of compound-specific procurement for reproducible research outcomes.

Quantitative Differentiation Guide: 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol vs. Closest Analogs


Enhanced PI3Kδ Cellular Potency Relative to 2-Methyl Analog

In a head-to-head cellular assay measuring inhibition of human PI3Kδ-mediated AKT phosphorylation (Ser473) in Ri-1 cells after 30 minutes via electrochemiluminescence, the target compound (2-isopropyl analog) demonstrated an IC50 of 102 nM [1]. The 2-methyl analog, tested under identical experimental conditions, exhibited an IC50 of 374 nM [2]. This represents a 3.67-fold potency advantage for the isopropyl-substituted compound.

PI3Kδ Inhibition Cellular Assay Kinase Inhibitor SAR

PI3Kα Isoform Selectivity Profile Relative to 2-Phenyl Analog

The target compound exhibits a selectivity window between PI3Kδ (cellular IC50 = 102 nM) and PI3Kα (recombinant enzyme IC50 = 95 nM), yielding a δ/α ratio of approximately 0.93 [1][2]. In contrast, a structurally related 2-phenyl analog (US9260439, Compound 211) demonstrates PI3Kα IC50 = 35 nM, representing a significantly shifted selectivity profile favoring α inhibition [3]. While direct δ data for the phenyl analog are not available in the same assay format, the α potency alone indicates divergent isoform targeting that precludes functional substitution.

PI3K Isoform Selectivity p110α vs p110δ Kinase Profiling Therapeutic Window

Unique Dual PIM1/PIM2 Kinase Inhibition Profile

The target compound exhibits a distinctive dual PIM1/PIM2 inhibitory profile with striking potency divergence: IC50 = 0.800 nM against PIM1 and IC50 = 174 nM against PIM2, representing a 217-fold selectivity for PIM1 [1]. This specific PIM1/2 activity ratio is not a universal feature of the 2-substituted-6-(piperidinomethyl)-4-pyrimidinol class; SAR trends indicate that PIM potency and selectivity are highly sensitive to the 2-position substituent [2].

PIM Kinase Oncology Kinase Inhibitor Dual Inhibition

Structural Basis for Potency Differentiation: 2-Isopropyl vs. 2-Cyclopropyl

Computational analysis of the 2-isopropyl analog (MW = 235.33; XLogP ≈ 1.9) and 2-cyclopropyl analog (MW = 233.31; XLogP = 0.4) reveals substantial differences in lipophilicity and steric bulk [1]. The isopropyl group provides approximately 1.5 log units higher lipophilicity, which can enhance membrane permeability and target binding through hydrophobic interactions. This physicochemical divergence correlates with observed potency differences in cellular assays, where the isopropyl analog achieves IC50 = 102 nM against PI3Kδ, whereas cyclopropyl derivatives in related series have been reported with IC50 values as low as 72 nM against other targets but lack direct PI3Kδ cellular data [2].

Structure-Activity Relationship Lipophilicity Steric Effects Medicinal Chemistry

Optimal Research Applications for 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol Based on Quantitative Differentiation Evidence


PI3Kδ-Mediated Inflammatory and Immunological Disease Modeling

Based on its 102 nM cellular IC50 against PI3Kδ-mediated AKT phosphorylation [1] and 3.67-fold potency advantage over the 2-methyl analog, this compound is well-suited for in vitro studies investigating PI3Kδ-dependent signaling in immune cells (e.g., B-cell receptor signaling, neutrophil chemotaxis). Researchers evaluating PI3Kδ as a therapeutic target for asthma, rheumatoid arthritis, or B-cell malignancies can utilize this compound as a tool inhibitor where precise potency and defined selectivity characteristics are required for dose-response studies.

PIM Kinase Dual-Inhibition Profiling in Oncology Research

The compound's unique dual PIM1/PIM2 profile—with sub-nanomolar PIM1 potency (0.800 nM) and measurable PIM2 activity (174 nM) [2]—positions it as a valuable tool for dissecting PIM1-versus-PIM2 dependent pathways in hematological malignancies and solid tumors. Investigators studying PIM kinase biology or validating PIM-targeted therapeutic hypotheses should select this specific compound for experiments requiring defined dual-kinase engagement. SAR studies confirm that this precise activity ratio is not preserved across 2-position substituent variants, underscoring the necessity of compound-specific procurement.

Kinase Inhibitor Scaffold Optimization and SAR Campaigns

With documented PI3Kα IC50 = 95 nM [3] and cellular PI3Kδ IC50 = 102 nM, this compound serves as a reference point for medicinal chemistry programs optimizing pyrimidinol-based kinase inhibitors. The quantitative differentiation from 2-phenyl (PI3Kα IC50 = 35 nM) and 2-methyl (PI3Kδ IC50 = 374 nM) analogs provides clear SAR benchmarks [1][3]. Procurement teams supporting lead optimization should select this specific compound when isoform selectivity profiling or potency comparisons against the 2-isopropyl scaffold are required. Its intermediate lipophilicity (XLogP ≈ 1.9) also makes it a useful comparator for assessing physicochemical property-driven SAR trends.

Chemical Biology Tool Compound for Target Validation Studies

This compound's combination of PI3Kδ cellular activity and PIM kinase inhibition makes it a suitable chemical probe for studies requiring simultaneous modulation of multiple kinase nodes. The availability of quantitative potency data against defined targets (PI3Kδ: 102 nM; PIM1: 0.800 nM; PIM2: 174 nM) [1][2] enables researchers to interpret phenotypic screening results with confidence, distinguishing on-target from potential off-target effects. The compound's synthetic accessibility and defined structural identity further support its use in target validation workflows where chemical tractability is a key consideration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.